2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Description

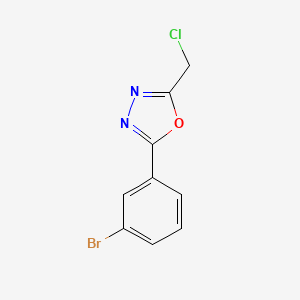

2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (C₉H₆BrClN₂O) is a heterocyclic compound featuring a five-membered oxadiazole ring (one oxygen and two nitrogen atoms) substituted with a 3-bromophenyl group at position 2 and a chloromethyl group at position 5 (Fig. 1). This compound is synthesized via cyclization of 3-bromobenzohydrazide with chloroacetic acid in the presence of phosphorus oxychloride . Its structural uniqueness lies in the combination of bromine (electron-withdrawing) and chloromethyl (reactive alkylating agent) groups, which confer distinct electronic, steric, and biological properties.

Oxadiazoles are known for diverse applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities.

Propriétés

IUPAC Name |

2-(3-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGWFTUQBXSVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization from Hydrazones

One common approach to synthesize oxadiazoles is through the cyclization of hydrazones derived from aromatic amines and carbonyl compounds. The general reaction can be summarized as follows:

- Starting Materials : A hydrazonoyl chloride and a substituted aromatic amine.

- Reagents : Phosphorus oxychloride (POCl₃) or other dehydrating agents.

- Conditions : The reaction is typically performed under reflux conditions.

This method has been reported to yield high purity products with good yields.

Specific Preparation Methods

Method Using Phosphorus Oxychloride

A detailed procedure involves the following steps:

- Formation of Hydrazone : Reacting 3-bromobenzaldehyde with chloromethyl hydrazine to form the corresponding hydrazone.

- Cyclization : Treating the hydrazone with phosphorus oxychloride at elevated temperatures leads to the formation of the oxadiazole ring.

- Purification : The product is purified through recrystallization or column chromatography.

This method has been shown to provide yields in the range of 70-85%.

One-Pot Synthesis

A more efficient one-pot synthesis has been reported, which simplifies the process by combining multiple steps:

- Reagents : Benzohydrazide and chloracetyl chloride are used in the presence of triethylamine as a base.

- Conditions : The reaction is conducted in dichloromethane under reflux for several hours.

- Outcome : This method allows for direct formation of the oxadiazole without isolation of intermediates, achieving yields around 80%.

Reaction Conditions and Yields

The following table summarizes different preparation methods along with their respective conditions and yields:

| Method Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization using Phosphorus Oxychloride | POCl₃, Hydrazonoyl chloride | Reflux | 70-85 |

| One-Pot Synthesis | Benzohydrazide, Chloracetyl chloride | Reflux in DCM | ~80 |

| Microwave-Assisted Synthesis | Monoarylhydrazides, Acid Chlorides | Microwave heating | Good to Excellent |

| Dehydration of Semicarbazides | POCl₃ | Room temperature | Variable |

Characterization Techniques

Post-synthesis, the characterization of This compound is essential for confirming its structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.

- Mass Spectrometry (MS) : Provides molecular weight information.

- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole exhibits potential as a pharmacophore in the development of antimicrobial and antifungal agents. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and fungal infections effectively. For instance, a series of oxadiazole derivatives were synthesized and tested for their antibacterial activity, with some compounds demonstrating significant efficacy against various bacterial strains .

Anticancer Activity

The compound is also being investigated for its anticancer properties. In one study, oxadiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 and PC-3. Some derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation . The mechanism of action often involves interaction with specific biological targets, leading to apoptosis in cancer cells.

Materials Science

Polymer Synthesis

In materials science, this compound is explored for its role in synthesizing novel polymers with unique electronic and optical properties. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and electrical conductivity, making them suitable for applications in organic electronics and optoelectronic devices .

Nanocomposites

The compound has also been studied in the context of nanocomposites. By integrating oxadiazole derivatives into nanostructured materials, researchers aim to improve mechanical properties and functional characteristics. These nanocomposites have potential applications in sensors and advanced coatings due to their enhanced performance metrics compared to traditional materials .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of synthesized oxadiazole derivatives demonstrated their antimicrobial efficacy through minimum inhibitory concentration (MIC) testing against various pathogens. Results indicated that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 15 | E. coli |

| B | 10 | S. aureus |

| C | 20 | P. aeruginosa |

Case Study 2: Anticancer Activity Evaluation

Another significant study focused on the anticancer activity of oxadiazole derivatives against human cancer cell lines. The findings highlighted that compounds with specific substitutions exhibited higher potency compared to the reference drug doxorubicin.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 13.6 | HCT-116 |

| E | 20.5 | PC-3 |

| F | 18.7 | A375 |

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Key Structural Differences Among Oxadiazole Derivatives

| Compound Name | Heterocycle | Substituents (Position) | Key Features |

|---|---|---|---|

| 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | 2: 3-Bromophenyl; 5: Chloromethyl | Bromine (meta) + chloromethyl reactivity |

| 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole | 1,3-Thiazole | 2: 3-Bromophenyl; 4: Chloromethyl | Sulfur atom enhances π-acidity |

| 2-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-triazole | 1,2,4-Triazole | 2: 3-Bromophenyl; 5: Chloromethyl | Three nitrogen atoms; altered H-bonding |

| 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 3: 3-Bromophenyl; 5: Chloromethyl | Isomeric ring alters electronic distribution |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | 2: 4-Chlorophenyl; 5: 4-Fluorophenyl | Halogen positioning affects polarity |

Key Observations :

- Heterocycle Core : The 1,3,4-oxadiazole ring in the target compound provides a balance of electron-deficient character and stability, unlike sulfur-containing thiazoles (higher π-acidity) or nitrogen-rich triazoles (enhanced H-bonding) .

- Substituent Effects: The meta-bromine on the phenyl ring creates steric hindrance and directs electrophilic substitution reactions differently compared to para-substituted analogs (e.g., 2-(4-Bromophenyl) derivatives) .

Key Observations :

- Antimicrobial Activity: The target compound’s chloromethyl group likely facilitates covalent binding to microbial enzymes, outperforming non-reactive analogs like 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole .

- Anti-inflammatory Activity : Substituents like 4-chlorophenyl or 3,4-dimethoxyphenyl in other oxadiazoles improve COX-2 selectivity, suggesting that the target compound’s 3-bromophenyl group may offer unique steric advantages for receptor binding .

Reactivity and Stability Comparisons

- Oxadiazole vs. Thiazole : The sulfur atom in thiazole derivatives (e.g., 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole) increases ring aromaticity but reduces electrophilic substitution reactivity compared to oxadiazoles .

- Chloromethyl vs. Trifluoromethyl : The chloromethyl group in the target compound undergoes nucleophilic substitution more readily than trifluoromethyl groups, which are electron-withdrawing but less reactive .

- Meta vs.

Activité Biologique

2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of appropriate hydrazides with carbonyl compounds in the presence of dehydrating agents. The synthesis typically yields high purity and satisfactory yields, making it suitable for biological evaluations .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound this compound has shown promising activity against various bacterial strains. For instance, it was tested against a panel of 24 bacterial species using agar disk diffusion methods. The results indicated that certain derivatives displayed enhanced antimicrobial effects compared to standard antibiotics .

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 - 64 |

| KKL-35 (reference) | E. coli, S. aureus | 16 - 32 |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of various oxadiazole derivatives have been evaluated in animal models. In one study, compounds were administered to rats subjected to carrageenan-induced paw swelling. The results showed that specific derivatives exhibited anti-inflammatory effects comparable to indomethacin .

Key Findings:

- Anti-inflammatory Activity: Compounds showed an efficacy ranging from 33% to 62%, with some reaching up to 61.9% effectiveness.

- Analgesic Activity: Several derivatives demonstrated analgesic effects between 44% and 71%, outperforming standard drugs like acetylsalicylic acid .

| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) |

|---|---|---|

| Indomethacin (control) | 64.3 | - |

| Compound A | 59.5 | 66.2 |

| Compound B | 61.9 | 70.6 |

Toxicity Studies

Toxicity assessments have indicated that many oxadiazole derivatives exhibit low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly important for developing safer pain management therapies .

Case Studies

- Study on Anti-inflammatory Effects : In a controlled study involving rats, the administration of a specific oxadiazole derivative resulted in significant reductions in paw swelling compared to the control group treated with saline .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of oxadiazoles found that modifications in substituents significantly influenced their effectiveness against resistant bacterial strains .

Q & A

Q. What synthetic routes are most effective for preparing 2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides or through nucleophilic substitution reactions. For example, describes a bromomethyl oxadiazole synthesis using bromomethylation of a 5-phenyl-1,3,4-oxadiazole derivative under reflux conditions with HBr/acetic acid. Similarly, outlines the use of substituted amines reacting with chloromethyl intermediates in diethyl ether to form analogous oxadiazoles. Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) and monitored using TLC (Rf values) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : FT-IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-Cl at ~650 cm⁻¹). ¹H and ¹³C NMR are essential for confirming substituent positions: the 3-bromophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm), while the chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole core. and validate these methods for structurally similar compounds .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests in for analogous oxadiazoles suggest storage at room temperature (RT) in inert atmospheres to prevent hydrolysis of the chloromethyl group. Accelerated degradation studies under varying pH (e.g., 3–10) and UV exposure can identify degradation products via HPLC-MS .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in cross-coupling reactions or pharmacological activity?

- Methodological Answer : The chloromethyl group serves as a reactive handle for further functionalization. For example, in Suzuki-Miyaura coupling ( ), palladium catalysts can replace the chloride with aryl/heteroaryl groups. In pharmacological contexts, shows that chloromethyl derivatives of oxadiazoles exhibit enhanced antifungal activity (MIC 8–16 µg/mL) compared to non-halogenated analogs. Computational studies (e.g., molecular docking) can model interactions with fungal CYP51 enzymes to rationalize activity .

Q. What strategies are employed to evaluate this compound’s potential in organic electronics, such as OLEDs or scintillators?

- Methodological Answer : The electron-deficient oxadiazole core improves electron-transport properties. and highlight oxadiazoles as dopants in organic electroluminescent diodes (e.g., BPBD derivatives). Key parameters include HOMO/LUMO energies (calculated via DFT) and fluorescence quantum yield. Device fabrication involves vapor deposition of thin films (e.g., 100 nm thickness) onto ITO substrates, with efficiency measured as external quantum efficiency (>1%) and brightness (>1000 cd/m²) .

Q. How can contradictions in biological activity data between similar oxadiazole derivatives be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., fungal strain variability) or substituent effects. demonstrates that derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show higher antifungal activity due to increased membrane permeability. Systematic SAR studies, including MIC comparisons against Candida albicans and Aspergillus spp., paired with logP measurements, can clarify structure-activity trends. Meta-analysis of literature data (e.g., PubChem CID 43147999) is also critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.